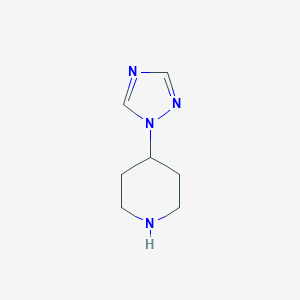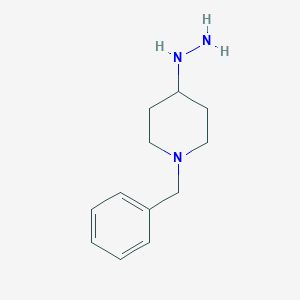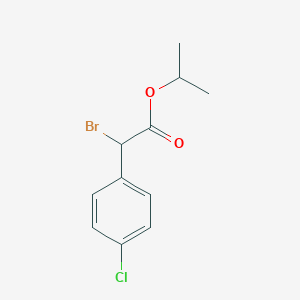![molecular formula C11H12N4O B175345 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol CAS No. 131554-44-4](/img/structure/B175345.png)
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AMPP is a pyrimidine derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of AMPP is not fully understood. However, it has been suggested that AMPP works by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. AMPP has also been shown to interact with certain receptors on the surface of cells, leading to downstream signaling events.
Biochemische Und Physiologische Effekte
AMPP has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, AMPP has been shown to inhibit the activity of certain enzymes involved in DNA replication, leading to cell cycle arrest. AMPP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, AMPP has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of AMPP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on AMPP. One potential area of study is its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on the mechanism of action of AMPP and its interactions with cellular receptors. Another potential area of study is the development of new synthesis methods for AMPP that could improve its solubility and other properties. Finally, research could be conducted on the potential use of AMPP in combination with other compounds to enhance its therapeutic properties.
Synthesemethoden
AMPP can be synthesized through several methods, including the reaction of 4-aminophenol with 2-amino-6-methylpyrimidine in the presence of a catalyst. This method yields a high purity product that can be further purified through recrystallization. Other methods include the reaction of 4-nitrophenol with 2-amino-6-methylpyrimidine followed by reduction with a reducing agent.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively studied for its potential applications in biomedical research. It has been shown to possess antitumor properties by inhibiting the growth of cancer cells and inducing apoptosis. AMPP has also been found to possess antiviral properties by inhibiting the replication of viral particles. Additionally, AMPP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
131554-44-4 |
|---|---|
Produktname |
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol |
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C11H12N4O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H3,12,13,14,15) |
InChI-Schlüssel |
BXFDVDDEMCLBOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Synonyme |
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



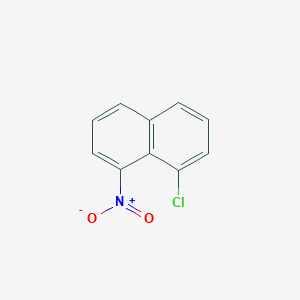
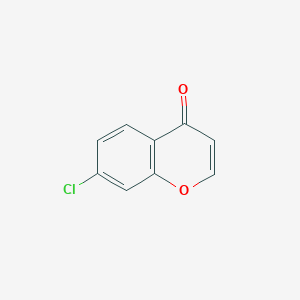
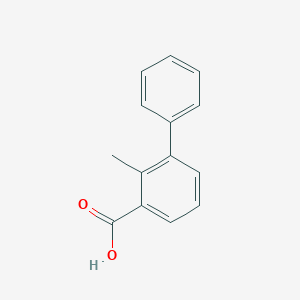
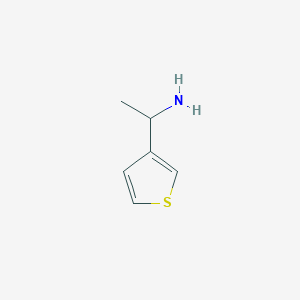
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
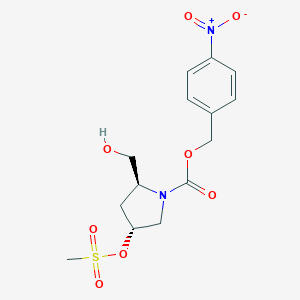
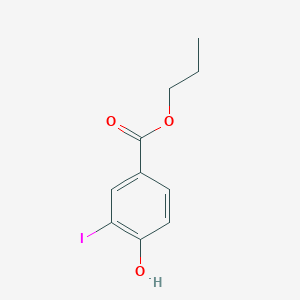
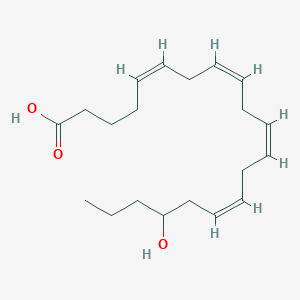
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
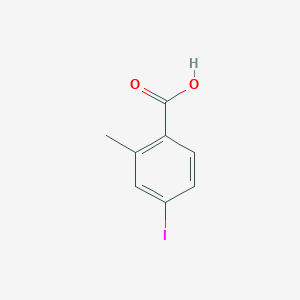
![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
